3-{[(benzyloxy)carbonyl]amino}-5-chlorobenzoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a chlorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(benzyloxy)carbonyl]amino}-5-chlorobenzoic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by chlorination and carboxylation reactions. One common route includes:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Chlorination: The protected amino compound is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Carboxylation: The final step involves carboxylation, typically achieved through the reaction with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling reactions: The carboxylic acid group can participate in amide bond formation with amines or esterification with alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Catalytic hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Coupling: Carbodiimides like EDCI or DCC in the presence of a base such as N,N-diisopropylethylamine.
Major Products
Substitution: Products with various substituents replacing the chlorine atom.
Deprotection: The free amine derivative.
Coupling: Amides or esters depending on the reactants used.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-5-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The chlorine and carboxylic acid groups can interact with biological targets, influencing pathways such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of chlorine.
3-{[(Benzyloxy)carbonyl]amino}-4-chlorobenzoic acid: Chlorine atom in a different position.
3-{[(Benzyloxy)carbonyl]amino}-5-bromobenzoic acid: Bromine instead of chlorine.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness can be leveraged in the design of selective inhibitors or specialized synthetic intermediates.
Properties
CAS No. |
1500512-00-4 |
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Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.7 |
Purity |
95 |
Origin of Product |
United States |
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